Cas no 91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate)

Tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate is a chiral intermediate widely used in organic synthesis, particularly in peptide chemistry and pharmaceutical applications. The compound features a tert-butyl ester group and a Boc-protected amine, enhancing its stability and handling under various reaction conditions. The bromoalkyl side chain provides a versatile handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions. Its stereochemical purity (S-configuration) ensures precise control in asymmetric synthesis. The tert-butyl and Boc protecting groups facilitate selective deprotection strategies, making it valuable for multi-step synthetic routes. This compound is particularly useful in the preparation of complex bioactive molecules and peptidomimetics.
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate structure
91229-86-6 structure
Product Name:tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
CAS No:91229-86-6
MF:C14H26BrNO4
MW:352.264544010162
MDL:MFCD22576481
CID:1029065
PubChem ID:11142700
Update Time:2025-05-20

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
    • 5-Bromo-N-[(tert-butoxy)carbonyl]-L-norvaline tert-butyl ester
    • tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
    • AX8258423
    • tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate
    • N-(tert-Butoxycarbonyl)-5-bromo-L-norvaline tert-butyl ester
    • (S)-tert-butyl 5-bromo-2-(tert-butoxycarbonylamino)pentanoate
    • 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-norvaline 1,1-dimethylethyl ester (ACI)
    • tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
    • TERT-BUTYL (2S)-5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENTANOATE
    • L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester
    • DTXSID10456771
    • DB-317541
    • AKOS022171634
    • F11556
    • DS-5608
    • 91229-86-6
    • tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
    • (S)-tert-Butyl5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
    • C14H26BrNO4
    • CS-0154599
    • tert-butyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}pentanoate
    • MFCD22576481
    • SCHEMBL13422138
    • MDL: MFCD22576481
    • Inchi: 1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1
    • InChI Key: UOJPSBYBSNFVHA-JTQLQIEISA-N
    • SMILES: [C@@H](CCCBr)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 351.10452g/mol
  • Monoisotopic Mass: 351.10452g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.599
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.218

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
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Chemenu
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abcr
AB460721-5 g
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, 95% (Boc-L-Nva(5-Br)-OtBu); .
91229-86-6 95%
5g
€1,044.40 2023-07-18

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
1.2 Reagents: Water Solvents: Hexane ,  Ethyl acetate ;  0 °C
Reference
[13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation
Tanigawa, Takahiro; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049

Production Method 2

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Reference
Facile new method for preparation of optically active protected proline
Yamaguchi, Jun-ichi; et al, Chemistry Letters, 1996, (8), 621-622

Production Method 3

Reaction Conditions
Reference
Utility of tetrathiomolybdate and tetraselenotungstate: efficient synthesis of cystine, selenocystine, and their higher homologs
Bhat, Ramakrishna G.; et al, Tetrahedron Letters, 2003, 44(28), 5251-5253

Production Method 4

Reaction Conditions
Reference
Synthesis of Nα,Nδ-protected Nδ-hydroxy-L-ornithine from L-glutamic acid
Olsen, Richard K.; et al, Journal of Organic Chemistry, 1984, 49(19), 3527-34

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)- Solvents: Toluene ,  Water ;  14 h, rt
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt
4.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ;  1 min, 0 °C; 2 h, 0 °C
Reference
Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Production Method 6

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Reference
Facile new method for preparation of optically active protected proline
Yamaguchi, Jun-ichi; et al, Chemistry Letters, 1996, (8), 621-622

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → -5 °C
1.2 Solvents: Ethanol ,  Tetrahydrofuran ;  -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane ,  Ethyl acetate ;  0 °C
Reference
[13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation
Tanigawa, Takahiro; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → 0 °C
1.2 Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ;  1 min, 0 °C; 2 h, 0 °C
Reference
Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ;  1 min, 0 °C; 2 h, 0 °C
Reference
Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Production Method 10

Reaction Conditions
1.1 Reagents: Citric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt
3.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ;  1 min, 0 °C; 2 h, 0 °C
Reference
Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (21), 4391-4396

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Raw materials

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Preparation Products

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Suppliers

Amadis Chemical Company Limited
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(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
Order Number:A1093917
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:11
Price ($):374.0
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Additional information on tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate

Recent Advances in the Application of tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate (CAS: 91229-86-6) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate (CAS: 91229-86-6) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This chiral building block, featuring both Boc-protected amine and bromoalkyl functionalities, has demonstrated significant utility in the synthesis of complex bioactive molecules. Recent studies have particularly highlighted its role in the development of peptide mimetics and targeted drug delivery systems.

Structural analysis reveals that the compound's unique combination of protected amino group and reactive bromine atom at the ω-position enables diverse chemical transformations. A 2023 study published in Journal of Medicinal Chemistry demonstrated its effectiveness in solid-phase peptide synthesis, where it served as a crucial building block for introducing unnatural amino acids with extended side chains. The bromine moiety allows for subsequent functionalization through cross-coupling reactions, significantly expanding the molecular diversity accessible from this intermediate.

In drug discovery applications, researchers have utilized 91229-86-6 as a precursor for novel protease inhibitors. The compound's chiral center at the 2-position ensures stereochemical control in downstream reactions, a critical factor in developing biologically active compounds. Recent work published in Bioorganic & Medicinal Chemistry Letters showcased its incorporation into potent cathepsin inhibitors, with the bromoalkyl side chain enabling crucial interactions with the enzyme's S2 pocket.

From a synthetic chemistry perspective, several innovative methodologies have been developed to optimize the production and application of this compound. A 2024 report in Organic Process Research & Development described an improved catalytic asymmetric synthesis route that achieves >99% enantiomeric excess while maintaining high yield. This advancement addresses previous challenges in large-scale production and has important implications for industrial applications.

The compound's stability profile has also been systematically investigated. Accelerated stability studies under various conditions (reported in Pharmaceutical Development and Technology, 2023) confirmed its robustness as a synthetic intermediate, with degradation primarily occurring through deprotection pathways rather than bromine displacement under standard storage conditions. These findings support its reliable use in multi-step synthetic sequences.

Emerging applications in bioconjugation chemistry represent another exciting development. Researchers have exploited the reactivity of the bromine moiety to create stable thioether linkages with cysteine residues in proteins, as demonstrated in recent work on antibody-drug conjugates. This application capitalizes on the compound's ability to serve as a bifunctional linker, connecting therapeutic payloads to biological targeting molecules.

Future research directions appear to focus on expanding the compound's utility in targeted drug delivery systems and as a scaffold for fragment-based drug discovery. Preliminary results from ongoing studies suggest potential applications in developing brain-penetrant compounds, leveraging the balance of lipophilicity and polarity provided by the Boc-protected amino acid structure.

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Amadis Chemical Company Limited
(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
A1093917
Purity:99%
Quantity:5g
Price ($):374.0
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